4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid
Description
Properties
IUPAC Name |
4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c20-13-8-9-17-16(10-13)14-2-1-3-15(14)18(21-17)11-4-6-12(7-5-11)19(22)23/h1-2,4-10,14-15,18,21H,3H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWGHMWJSACFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(8-Chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid (CAS No. 477887-88-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H16ClN O2
- Molecular Weight : 319.79 g/mol
- Structure :
- The compound features a cyclopentacquinoline core with a benzoic acid moiety, which may contribute to its biological activity.
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its effects on various cellular pathways and potential therapeutic applications.
- G Protein-Coupled Receptor Modulation :
- Antitumor Activity :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Properties
A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer. The findings revealed:
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM, indicating significant cytotoxicity.
- Mechanism : Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its role in inducing programmed cell death.
Case Study 2: Anti-inflammatory Activity
In another investigation focused on inflammation:
- Model Used : Lipopolysaccharide (LPS)-stimulated macrophages.
- Results : Treatment with the compound resulted in a dose-dependent decrease in TNF-alpha and IL-6 production, highlighting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues of the Tetrahydrocyclopenta[c]quinoline Scaffold
Halogen-Substituted Derivatives
- 4BP-TQS (4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide): Replacing the benzoic acid group with a sulfonamide and substituting bromine at position 8 results in potent α7 nAChR allosteric modulation. Analogues with chlorine (4CP-TQS) or iodine (4IP-TQS) at position 8 exhibit altered activation rates and desensitization profiles, highlighting the role of halogen electronegativity in receptor interaction .
- G-15 (4-(6-Bromo-benzo[1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline): A GPR30 antagonist with a brominated benzodioxole group, demonstrating the scaffold’s adaptability for selective receptor targeting .
Carboxylic Acid and Ester Derivatives
- Rel-4-((3aS,4R,9bR)-7,9-Dimethyl-...)-benzoic Acid: Methyl substituents on the quinoline ring enhance steric bulk, which may improve receptor selectivity .
Dichloro and Ethoxy Variants
- 4-((3aS,4R,9bR)-6,8-Dichloro-...)-benzoic Acid : Dual chlorine substitution at positions 6 and 8 increases electrophilicity, possibly enhancing binding affinity to hydrophobic pockets in target proteins .
- 4-((3aS,4R,9bR)-6-Ethoxy-...)-benzoic Acid : Ethoxy substitution at position 6 introduces an electron-donating group, which could modulate electronic effects on receptor activation .
Pharmacological and Functional Comparisons
Target Specificity
- The benzoic acid derivative is hypothesized to target GPCRs (e.g., GPR30) due to structural similarities with G-1, a GPR30 agonist .
- Sulfonamide derivatives (e.g., TQS) preferentially modulate α7 nAChRs, suggesting that the choice of substituent (sulfonamide vs. carboxylic acid) dictates target specificity .
Data Tables
Table 1: Key Structural and Pharmacological Comparisons
Preparation Methods
Friedländer Condensation Approach
The Friedländer reaction, widely used for quinoline synthesis, involves condensation of o-aminoaldehydes with ketones. For the cyclopenta[c]quinoline system:
- Step 1 : React 5-chloro-2-aminobenzaldehyde with cyclopentanone in acidic conditions (e.g., polyphosphoric acid) to form 8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline.
- Step 2 : Catalytic hydrogenation (H₂, Pd/C) achieves partial saturation while preserving aromaticity in the quinoline ring.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 150–180°C |
| Catalyst | Polyphosphoric acid |
| Yield | 45–60% (reported for analogs) |
Niementowski Reaction with Anthranilic Acid Derivatives
Anthranilic acid derivatives condense with cyclic ketones to form quinoline cores:
- Intermediate : 5-chloroanthranilic acid + cyclopentanone → 8-chloro-4-hydroxycyclopenta[c]quinoline.
- Dehydration : POCl₃ converts hydroxyl to chloride, followed by hydrogenation to tetrahydro form.
Introduction of the 4-Benzoic Acid Group
Suzuki-Miyaura Cross-Coupling
A halogenated cyclopenta[c]quinoline intermediate undergoes coupling with 4-carboxyphenylboronic acid:
- Step 1 : Brominate the 4-position using NBS (N-bromosuccinimide) in DMF.
- Step 2 : Pd(PPh₃)₄-catalyzed coupling with 4-carboxyphenylboronic acid under Suzuki conditions.
Optimized Parameters :
| Condition | Specification |
|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Base | Na₂CO₃ (2.0 equiv) |
| Solvent | DME/H₂O (4:1) |
| Yield | 68–72% (similar systems) |
Direct Alkylation with Bromomethylbenzoic Acid
Electrophilic aromatic substitution using 4-bromomethylbenzoic acid:
- Reagents : FeCl₃ (Lewis acid), DCM solvent, 0°C to RT.
- Limitation : Lower regioselectivity compared to cross-coupling.
Stereochemical Control in Hydrogenation
Partial saturation of the cyclopenta ring requires precise hydrogenation to avoid over-reduction:
- Catalyst : Adams’ catalyst (PtO₂) in acetic acid.
- Pressure : 50 psi H₂, 25°C, 12 hours.
- Outcome : Selective reduction of non-aromatic double bonds, preserving quinoline aromaticity.
Industrial-Scale Considerations
AK Scientific’s production (CAS 1217700-22-5) likely employs a hybrid approach:
- Large-Scale Friedländer Condensation : Batch reactors with reflux condensers.
- Continuous Hydrogenation : Fixed-bed reactors for consistent tetrahydro product.
- Purification : Recrystallization from ethanol/water mixtures (95% purity).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Friedländer + Suzuki | High regioselectivity | Multi-step, costly catalysts | 50–60% |
| Niementowski + Alkylation | Lower catalyst costs | Steric hindrance issues | 40–55% |
| One-pot Cyclization | Time-efficient | Limited scalability | 30–45% |
Q & A
Q. What are the challenges in translating in vitro activity of cyclopenta[c]quinoline-benzoic acid derivatives to in vivo models, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
